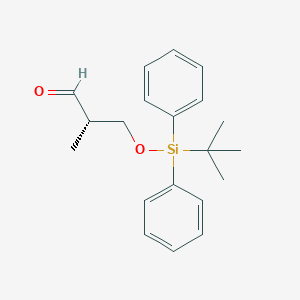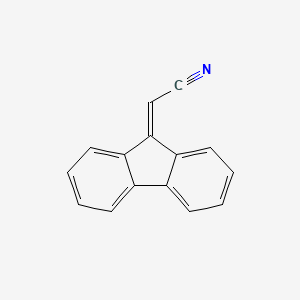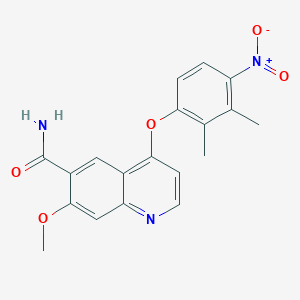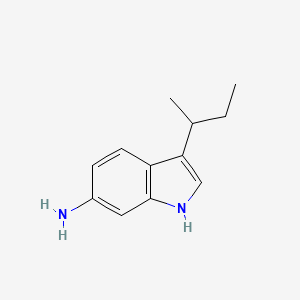
4-(1H-1,2,4-triazol-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,4-triazol-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring and a benzonitrile group. The triazole ring, which consists of three nitrogen atoms and two carbon atoms, is known for its stability and ability to form hydrogen bonds. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method is the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as copper or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-1,2,4-triazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are commonly employed
Major Products
The major products formed from these reactions include triazole N-oxides, primary amines, and various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,4-triazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: It is investigated for its anticancer properties and potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, in anticancer research, the compound may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Benzonitrile derivatives: Compounds with a benzonitrile group but different substituents on the aromatic ring .
Uniqueness
4-(1H-1,2,4-triazol-5-yl)benzonitrile is unique due to the specific combination of the triazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H6N4 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
4-(1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) |
InChI-Schlüssel |
KCPBLTLBYXRDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)





![8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8360008.png)
![N-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B8360009.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)
